2-(2-Methoxyethyl)hexanedioic acid
Description
This structural modification imparts unique physicochemical properties, such as altered solubility, reactivity, and biological activity, compared to unmodified adipic acid or its esters.
Properties
IUPAC Name |
2-(2-methoxyethyl)hexanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O5/c1-14-6-5-7(9(12)13)3-2-4-8(10)11/h7H,2-6H2,1H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCZSTYXICCQKRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(CCCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyethyl)hexanedioic acid typically involves the esterification of hexanedioic acid with 2-methoxyethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After the reaction is complete, the product is purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyethyl)hexanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) or other transition metal catalysts.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(2-Methoxyethyl)hexanedioic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(2-Methoxyethyl)hexanedioic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural and Molecular Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Applications/Use Cases |
|---|---|---|---|---|
| 2-(2-Methoxyethyl)hexanedioic acid* | C₉H₁₆O₆ | 232.22 | Carboxylic acids, methoxyethyl | Potential polymer precursor, chelator |
| Hexanedioic acid (Adipic acid) | C₆H₁₀O₄ | 146.14 | Carboxylic acids | Nylon production, food additives |
| Bis(2-methoxyethyl) adipate | C₁₂H₂₂O₆ | 262.30 | Ester, methoxyethyl | Plasticizers, lubricants |
| 2-Ethylhexanoic acid | C₈H₁₆O₂ | 144.21 | Branched carboxylic acid | PVC stabilizers, corrosion inhibitors |
| 2-Ethyl-2-(hydroxymethyl)hexanoic acid | C₉H₁₆O₃ | 172.22 | Carboxylic acid, hydroxymethyl | Laboratory synthesis |
*Inferred properties based on structural analogs.
Physicochemical Properties
- Solubility: this compound: Likely hydrophilic due to carboxylic acid groups, with moderate solubility in polar solvents (e.g., water, ethanol). The methoxyethyl group may enhance solubility in ethers . Bis(2-methoxyethyl) adipate: Lipophilic ester derivative; soluble in organic solvents (e.g., ether, chloroform) but poorly soluble in water . 2-Ethylhexanoic acid: Slightly soluble in water (0.6 g/L at 20°C) but miscible with alcohols and ethers .
Stability :
Table 2: Hazard Profiles
*Inferred based on carboxylic acid analogs.
Biological Activity
2-(2-Methoxyethyl)hexanedioic acid, also known as a derivative of hexanedioic acid, is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a methoxyethyl group attached to a hexanedioic acid backbone. This structural feature may influence its solubility, permeability, and interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been investigated mainly in the context of:
- Antioxidant Properties : The compound has shown potential in scavenging free radicals, which can contribute to oxidative stress-related diseases.
- Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, indicating a role in managing inflammation.
- Metabolic Regulation : Research indicates that it might influence metabolic pathways, particularly those related to lipid metabolism.
The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering the biochemical landscape within cells.
- Receptor Interaction : It may interact with various receptors, modulating their activity and influencing cellular responses.
Table 1: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antioxidant | Scavenging of free radicals; reduction in oxidative stress markers. |
| Anti-inflammatory | Decreased levels of pro-inflammatory cytokines in vitro. |
| Metabolic Regulation | Altered lipid profiles in animal models; potential weight management effects. |
Case Study: Antioxidant Activity
In a study examining the antioxidant properties of various carboxylic acids, this compound exhibited significant radical scavenging activity comparable to established antioxidants. The study utilized DPPH (1,1-diphenyl-2-picrylhydrazyl) assays to quantify this effect, highlighting its potential for therapeutic applications in oxidative stress-related conditions.
Case Study: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of this compound. In vitro experiments demonstrated that treatment with this compound resulted in a marked decrease in TNF-alpha and IL-6 levels in cultured macrophages. These findings suggest its potential utility in inflammatory diseases such as arthritis and other chronic inflammatory conditions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
